An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzaldehyde
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifluoromethoxy group imparts distinct electronic properties and enhances lipophilicity, making it a valuable building block for the synthesis of complex organic molecules. The presence of a bromine atom further adds to its synthetic versatility, particularly in cross-coupling reactions. This guide provides a summary of its chemical properties and its role as a key intermediate in various synthetic applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Bromo-5-(trifluoromethoxy)benzaldehyde are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 886498-07-3 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][3] |
| Molecular Weight | 269.02 g/mol | [1] |
| Predicted Boiling Point | 236.8 ± 35.0 °C | |
| Predicted Density | 1.706 ± 0.06 g/cm³ | |
| Physical State | Liquid | |
| Appearance | Clear colorless to pale yellow | |
| SMILES | O=Cc1cc(Br)cc(OC(F)(F)F)c1 | [3][4] |
| InChI Key | ALIVUZVZCLVJQN-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
While specific, detailed spectral analyses for 3-Bromo-5-(trifluoromethoxy)benzaldehyde are not widely available in the public domain, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, as well as a characteristic singlet for the aldehydic proton, typically downfield.
-
¹³C NMR: The carbon NMR would display distinct signals for the eight carbon atoms, including the carbonyl carbon of the aldehyde, the carbon attached to the bromine, the carbon bearing the trifluoromethoxy group, and the remaining aromatic carbons.
-
FT-IR: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically around 1700 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic ring and the aldehyde, as well as C-O and C-F stretching vibrations, would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.
Reactivity and Synthetic Applications
3-Bromo-5-(trifluoromethoxy)benzaldehyde is a versatile intermediate in organic synthesis. The aldehyde functional group can undergo a wide range of reactions, including oxidation, reduction, and nucleophilic addition. The bromine atom on the aromatic ring is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.
The trifluoromethoxy group is a key feature, as it is a strong electron-withdrawing group that can influence the reactivity of the molecule. It also enhances lipophilicity and metabolic stability, properties that are highly desirable in the design of new pharmaceutical and agrochemical agents.[5]
Logical Relationship in Synthetic Utility
The synthetic utility of 3-Bromo-5-(trifluoromethoxy)benzaldehyde is rooted in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular structure.
Caption: Logical flow of synthetic transformations.
Experimental Workflow for a General Cross-Coupling Reaction
A general experimental workflow for a Suzuki cross-coupling reaction using 3-Bromo-5-(trifluoromethoxy)benzaldehyde as a substrate is outlined below. This serves as an illustrative example of its application in constructing more complex molecules.
Caption: A typical experimental workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Bromo-5-(trifluoromethoxy)benzaldehyde. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
3-Bromo-5-(trifluoromethoxy)benzaldehyde is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive aldehyde, a versatile bromine handle, and a property-enhancing trifluoromethoxy group makes it an attractive starting material for the development of novel compounds in the pharmaceutical, agrochemical, and materials science industries. Further research into its reactivity and applications is likely to uncover new and innovative uses for this promising intermediate.
